![molecular formula C33H51F5O3S B13859053 (7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is a synthetic compound known for its significant role in medical and pharmaceutical research. This compound is a derivative of androstane and is characterized by its unique structure, which includes a pentafluoropentyl sulfinyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly in the treatment of hormone-related conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one involves multiple steps, starting from basic androstane derivatives. The key steps include:
Introduction of the Hydroxy Group: This is typically achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pentafluoropentyl Sulfinyl Group: This step involves the reaction of the androstane derivative with pentafluoropentyl sulfinyl chloride in the presence of a base such as triethylamine.
Formation of the Androst-4-en-3-one Structure: This is achieved through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Using large quantities of hydroxylating agents in industrial reactors.
Sulfinylation: Conducted in large-scale reactors with efficient mixing and temperature control to ensure complete reaction.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormone-related disorders, particularly in breast cancer research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, primarily hormone receptors. It acts as an antagonist to estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells. The sulfinyl group enhances its binding affinity to the receptors, making it a potent inhibitor. The pathways involved include the downregulation of estrogen receptor signaling and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fulvestrant: Another estrogen receptor antagonist with a similar structure but different functional groups.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is unique due to its pentafluoropentyl sulfinyl group, which enhances its binding affinity and specificity to estrogen receptors. This makes it a more potent inhibitor compared to other similar compounds.
Propriétés
Formule moléculaire |
C33H51F5O3S |
|---|---|
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C33H51F5O3S/c1-30-17-14-25(39)22-24(30)21-23(29-26-12-13-28(40)31(26,2)18-15-27(29)30)11-8-6-4-3-5-7-9-19-42(41)20-10-16-32(34,35)33(36,37)38/h22-23,26-29,40H,3-21H2,1-2H3/t23-,26+,27+,28+,29+,30+,31+,42?/m1/s1 |
Clé InChI |
DPNPVYSSKRTLSU-BFGSIXCPSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=CC(=O)CC[C@]34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


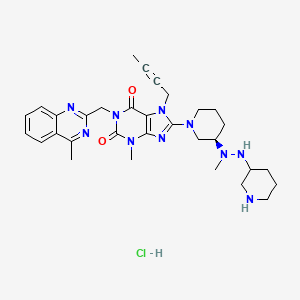
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

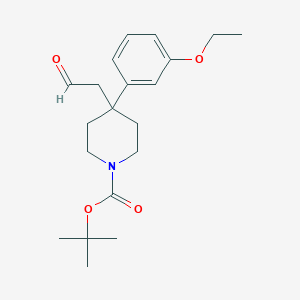
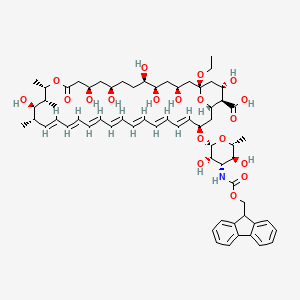

![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
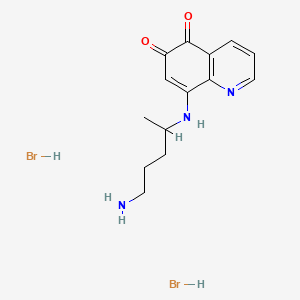
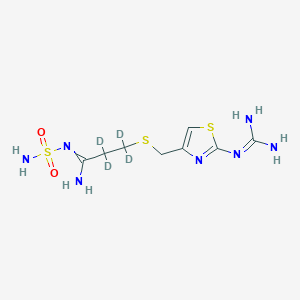
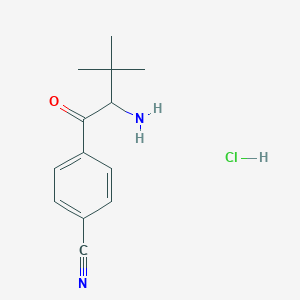
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
